Cas no 521-31-3 (Luminol)

Luminol is a chemiluminescent reagent used for detecting trace amounts of hydrogen peroxide or ferric ions in various samples. Its key advantages lie in its high sensitivity and specificity, allowing for quantitative analysis with minimal interference from matrix effects, making it a valuable tool in forensic, pharmaceutical, and environmental applications.
Luminol structure
Luminol structure
Product name:Luminol
CAS No:521-31-3
MF:C8H7N3O2
MW:177.16008
MDL:MFCD00006890
CID:37986
PubChem ID:10638

Luminol Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-2,3-dihydrophthalazine-1,4-dione
    • 5-Amino-2,3-dihydro-1,4-phthalazinedione~Luminol
    • Luminol 3-Aminophthalhydrazide
    • 5-amino-2,3-dihydro-1,4-*phthalazinedione free ac
    • 5-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione
    • Luminol
    • RARECHEM AH BS 0053
    • AURORA KA-3798
    • 3-AMINOPHTHALHYDRAZINE
    • 3-AMINOPHTHALIC HYDRAZIDE
    • 3-AMINOPHTHALOYLHYDRAZINE
    • 3-AMINOPHTHALHYDRAZIDE
    • 2,3-Dihydro-5-nitro-4-phthalazinedione
    • Luminol [Chemiluminescence Reagent]
    • 5-Amino-2.3-dihydro-1.4-phthalazinedione
    • Diogenes reagent
    • 5-Amino-2,3-dihydro-1,4-phthalazinedione
    • Dia0003Luminol
    • LuminolFreeAcid
    • o-Aminophthalhydride
    • phthalazinedione
    • 3-Aminophthalic hydrazide (Luminol)
    • s6819
    • 3-Aminophthalylhydrazide
    • o-aminophthalylhydrazide
    • F1313-0002
    • CCRIS 5962
    • 1,2-Benzenedicarboxylic acid, 3-amino-, cyclic hydrazide
    • 5-Amino-2,3-dihydro-1,4-phthalazinedone
    • Luminol, SAJ special grade
    • L-8610
    • 5-Amino-2,3-dihydro-phthalazine-1,4-dione
    • EINECS 208-309-4
    • DTXCID004504
    • 521-31-3
    • 3-Aminophthalic acid hydrazide
    • MLS002637790
    • BDBM50125759
    • 3-Aminophthalhydrazide (Luminol)
    • BB 0245795
    • CHEMBL442329
    • 1, 5-amino-2,3-dihydro-
    • Tox21_200940
    • AKOS000111313
    • SDCCGMLS-0065581.P001
    • A828942
    • (E)-4-oxo-4-(3-triethoxysilylpropylamino)but-2-enoic acid;Luminol
    • NCGC00091452-02
    • 5-Amino-1,4-dihydroxyphthalazine
    • HB0796
    • A814795
    • DTXSID5024504
    • UNII-5EXP385Q4F
    • SY011102
    • SR-01000389300-1
    • LUMINOL [MI]
    • 5-aminophthalazine-1,4-diol
    • EN300-16893
    • HMS3093K04
    • Z56813244
    • BCP18652
    • EU-0066798
    • NCGC00258494-01
    • AC-13306
    • Luminol, >=97% (HPLC)
    • STR04818
    • NSC-5064
    • NS00032429
    • 5EXP385Q4F
    • Luminol, 97%
    • Oprea1_819727
    • SCHEMBL20086
    • AKOS002945870
    • L-8600
    • 5-amino-1,4-phthalazinediol
    • MFCD00006890
    • SR-01000389300
    • InChI=1/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2,(H,10,12)(H,11,13
    • CAS-521-31-3
    • SMR001547307
    • 1,4-Phthalazinedione, 5-amino-2,3-dihydro-
    • Oprea1_698774
    • Q408061
    • FT-0615056
    • AI3-52555
    • Luminol, for chemiluminescence, >=98.0% (HPLC)
    • NSC5064
    • AKOS016399881
    • 5-amino-2,3-dihydrophthalazine-1,4-dione;Luminol sodium salt
    • 1H-1,2,4-Triazole,3-iodo-
    • HY-15922
    • 20666-12-0
    • monosodium-alpha-luminol
    • NSC 5064
    • o-Aminophthaloyl hydrazide
    • NCGC00091452-01
    • L-8601
    • 1, 3-amino-, cyclic hydrazide
    • 5-Amino-1,2,3,4-tetrahydro-1,4-phthalazinedione
    • AC-33248
    • 5-amino-4-hydroxyphthalazin-1(2H)-one
    • BBL002758
    • ALBB-019203
    • BRD-K52559566-001-01-1
    • A5301
    • STK138069
    • BRD-K52559566-001-02-9
    • STL280212
    • MDL: MFCD00006890
    • Inchi: InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2,(H,10,12)(H,11,13)
    • InChI Key: HWYHZTIRURJOHG-UHFFFAOYSA-N
    • SMILES: O=C1NNC(C2=C1C=CC=C2N)=O
    • BRN: 383929

Computed Properties

  • Exact Mass: 177.05400
  • Monoisotopic Mass: 177.053826
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 38
  • XLogP3: 0.3
  • Topological Polar Surface Area: 84.2

Experimental Properties

  • Color/Form: White crystalline powder. Sensitive to air.
  • Density: 1.3393 (rough estimate)
  • Melting Point: >300 °C (lit.)
  • Boiling Point: 621.9°C at 760 mmHg
  • Flash Point: 329.9±30.1 °C
  • Refractive Index: 1.6500 (estimate)
  • Solubility: Solubility Insoluble in water, soluble in dimethyl sulfoxide, base
  • Water Partition Coefficient: <0.1 g/100 mL at 19 ºC
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids, strong bases, strong reducing agents. Emits light on reaction with oxidizers.
  • PSA: 91.74000
  • LogP: 0.37980
  • pka: (Calcd.) 10.50 ± 0.20;;0.58 ± 0.20(at 25℃)
  • λmax: 425nm
  • Sensitiveness: Sensitive to air
  • PH: NonH uorescence (6.0) to blue H uorescence (7.0)
  • Merck: 5600
  • Solubility: less than 1 mg/mL at 66° F (NTP, 1992)

Luminol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36/37-S37/39
  • FLUKA BRAND F CODES:10-23
  • RTECS:TH8890060
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S37/39
  • TSCA:Yes
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R22; R36/37/38

Luminol Customs Data

  • HS CODE:29339990
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Luminol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-362181B-500g
Luminol,
521-31-3 ≥97%
500g
¥5122.00 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1034491-5g
Luminol
521-31-3 98%
5g
¥28.00 2025-01-25
Chemenu
CM253384-100g
Luminol
521-31-3 98%
100g
$70 2025-01-25
Chemenu
CM253384-500g
Luminol
521-31-3 98%
500g
$348 2025-01-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14597-100g
3-Aminophthalhydrazide, 98%
521-31-3 98%
100g
¥9673.00 2023-02-09
Enamine
EN300-16893-1.0g
5-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione
521-31-3 95.0%
1.0g
$26.0 2024-11-06
SHENG KE LU SI SHENG WU JI SHU
sc-362181D-1kg
Luminol,
521-31-3 ≥97%
1kg
¥9025.00 2023-09-05
Life Chemicals
F1313-0002-5g
5-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione
521-31-3 95%+
5g
$60.0 2024-10-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
L812364-5g
luminol
521-31-3 98%
5g
¥113.00 2022-01-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1034491-10g
Luminol
521-31-3 98%
10g
¥47.00 2025-01-25

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